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molecular formula C9H8O3 B1342639 3-Formyl-4-methylbenzoic Acid CAS No. 69526-89-2

3-Formyl-4-methylbenzoic Acid

Cat. No. B1342639
M. Wt: 164.16 g/mol
InChI Key: REPNRLBITGLALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410151B2

Procedure details

The title compound is prepared in analogy to 3-formyl-4-methyl-benzoic acid using diethyl zinc in step b). LC-MS*: tR=0.45 min, [M−H]−=177.30; 1H NMR (D6-DMSO): δ 1.21 (t, J=7.5 Hz, 3H), 3.10 (q, J=7.5 Hz, 2H), 7.53 (d, J=8.0 Hz, 1H), 8.11 (dd, J=7.8, 1.5 Hz, 1H), 8.39 (d, J=1.3 Hz, 1H), 10.30 (s, 1H), 13.10 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:6]([OH:8])=[O:7])=[O:2].[CH2:13]([Zn]CC)C>>[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH2:12][CH3:13])[C:6]([OH:8])=[O:7])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)O)C=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Zn]CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C(=O)O)C=CC1CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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